molecular formula C12H26 B14556302 3-Methyl-5-propyloctane CAS No. 62184-36-5

3-Methyl-5-propyloctane

Cat. No.: B14556302
CAS No.: 62184-36-5
M. Wt: 170.33 g/mol
InChI Key: VOSHMCRSZWNTLJ-UHFFFAOYSA-N
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Description

3-Methyl-5-propyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of eight carbon atoms with a methyl group attached to the third carbon and a propyl group attached to the fifth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

The synthesis of 3-Methyl-5-propyloctane can be achieved through various organic synthesis routes. One common method involves the alkylation of octane derivatives. For instance, starting with 5-propyloctane, a Friedel-Crafts alkylation reaction can be employed to introduce a methyl group at the third carbon position. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

In industrial settings, the production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the isomerization of linear alkanes into branched structures .

Chemical Reactions Analysis

3-Methyl-5-propyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common reagents for these reactions include halogens (Cl2, Br2) for halogenation and oxygen (O2) for combustion. The major products formed depend on the specific reaction conditions but typically include smaller alkanes, alkenes, and haloalkanes .

Scientific Research Applications

3-Methyl-5-propyloctane has several applications in scientific research:

Mechanism of Action

As a hydrocarbon, 3-Methyl-5-propyloctane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the viscosity and volatility of mixtures. In chemical reactions, its behavior is dictated by the stability of its carbon-carbon and carbon-hydrogen bonds, which influence its reactivity under various conditions .

Comparison with Similar Compounds

3-Methyl-5-propyloctane can be compared to other branched alkanes such as:

The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties such as boiling point, melting point, and density, as well as its reactivity in chemical processes .

Properties

CAS No.

62184-36-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-methyl-5-propyloctane

InChI

InChI=1S/C12H26/c1-5-8-12(9-6-2)10-11(4)7-3/h11-12H,5-10H2,1-4H3

InChI Key

VOSHMCRSZWNTLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC(C)CC

Origin of Product

United States

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